3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 869335-36-4. It has a molecular weight of 242.03 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H4BrN3O2 . The Inchi Code for this compound is 1S/C7H4BrN3O2/c8-4-3-10-7-6 (4)5 (11 (12)13)1-2-9-7/h1-3H, (H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties :
- 1H-pyrrolo[2,3-b]pyridines, including derivatives of "3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine", have been synthesized through multiple methods, showing reactions like nitration, bromination, and iodination primarily at the 3-position (Herbert & Wibberley, 1969).
- Thieno[2,3-b]pyridine derivatives, closely related to "this compound", have been directly halogenated to produce 3-bromo compounds, showcasing the reactivity of these structures (Klemm et al., 1974).
Application in Synthesis of Heterocyclic Compounds :
- The compound has been used as a building block in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis (Figueroa‐Pérez et al., 2006).
Structural and Spectroscopic Analysis :
- Studies have analyzed the crystal structure and vibrational spectra of similar compounds, providing insights into their molecular structure and behavior (Hanuza et al., 2002).
Reactions with Electrophiles and Nucleophiles :
- Research has shown that derivatives of this compound react with various electrophiles and nucleophiles, suggesting potential for diverse chemical applications (Herbert & Wibberley, 1970).
Synthesis of Natural Alkaloids :
- It has been used in the synthesis of natural alkaloids like variolin B, demonstrating its utility in medicinal chemistry (Baeza et al., 2010).
Reactions in Organic Synthesis :
- The compound has participated in various reactions in organic synthesis, such as in the preparation of 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer cyclization, indicating its role in complex organic transformations (Alekseyev et al., 2015).
Safety and Hazards
The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, exhibiting potent inhibitory activity . This interaction inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, survival, and migration .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and the induction of apoptosis . This makes it a potential candidate for the treatment of cancers associated with abnormal FGFR signaling .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and light exposure . Therefore, it is recommended to store the compound in a dark place at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine has been found to interact with the fibroblast growth factor receptor (FGFR), a protein that plays a crucial role in various types of tumors . This interaction suggests that this compound could potentially be used in cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJIGFSDNHXGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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